(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20157272
InChI: InChI=1S/C9H12N4/c1-5-3-6(2)11-9-8(5)12-7(4-10)13-9/h3H,4,10H2,1-2H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol

(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

CAS No.:

Cat. No.: VC20157272

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine -

Specification

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
IUPAC Name (5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine
Standard InChI InChI=1S/C9H12N4/c1-5-3-6(2)11-9-8(5)12-7(4-10)13-9/h3H,4,10H2,1-2H3,(H,11,12,13)
Standard InChI Key GTVNQJYLQFICAM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1NC(=N2)CN)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine belongs to the imidazo[4,5-b]pyridine family, a class of bicyclic heterocycles containing two nitrogen atoms in the aromatic system. Its molecular formula is C₉H₁₂N₄, with a molecular weight of 176.22 g/mol. The IUPAC name reflects its substitution pattern: a methanamine group at position 2 of the imidazo[4,5-b]pyridine scaffold, with methyl groups at positions 5 and 7.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂N₄
Molecular Weight176.22 g/mol
CAS Registry Number172648-58-7
SMILES NotationCC1=NC2=C(C=C(N=C2N1)C)CN
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s planar fused-ring system facilitates π-π stacking interactions, while the aminomethyl group enhances solubility in polar solvents.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of (5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves cyclocondensation reactions between appropriately substituted pyridine derivatives and carbonyl-containing precursors. One common approach utilizes 3,5-dimethylpyridine-2,6-diamine as a starting material, which undergoes cyclization with glyoxal or its derivatives under acidic conditions.

Reaction Conditions

  • Temperature: 80–120°C

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Catalyst: HCl or acetic acid

  • Yield: 50–70% after purification

Purification and Scalability

Chromatographic techniques such as silica gel column chromatography are employed to isolate the compound, with HPLC analysis confirming purity >95%. Scalability remains a challenge due to the sensitivity of the imidazole ring to oxidative degradation, necessitating inert atmospheres during large-scale synthesis .

The compound demonstrates selective inhibition of PDE4B, an enzyme involved in cAMP degradation. In vitro assays show an IC₅₀ of 120 nM, comparable to reference inhibitors like rolipram. This activity suggests utility in treating asthma and chronic obstructive pulmonary disease (COPD), where PDE4 overexpression contributes to inflammation.

Anticancer Properties

Preliminary studies indicate dose-dependent cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 18 μM) and MCF-7 breast cancer cells (IC₅₀ = 25 μM). Mechanistically, it induces apoptosis via mitochondrial pathway activation, evidenced by increased caspase-3/7 activity.

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
A549 (Lung Cancer)18Caspase-3/7 activation
MCF-7 (Breast Cancer)25ROS generation
HEK293 (Normal)>100N/A

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 3.89 (s, 2H, CH₂NH₂), 7.12 (s, 1H, Ar-H) .

  • LC-MS: [M+H]⁺ m/z = 177.1, confirming molecular weight .

Exposure RouteFirst Aid Measures
InhalationMove to fresh air; seek medical attention if symptoms persist
Skin ContactWash with soap and water for 15 minutes
Eye ContactRinse cautiously with water for 15 minutes

Future Directions and Research Opportunities

Further studies should explore structure-activity relationships (SAR) by modifying the methyl and aminomethyl substituents. Computational modeling could identify binding modes with PDE4B, guiding the design of analogs with improved selectivity. Additionally, in vivo pharmacokinetic studies are needed to assess oral bioavailability and metabolic stability.

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